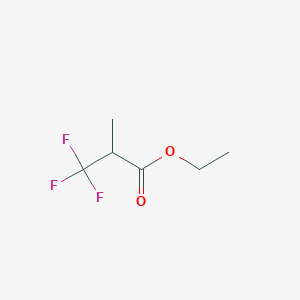

Ethyl 3,3,3-trifluoro-2-methylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3,3-trifluoro-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-3-11-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGQIYLYDBUDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60525522 | |

| Record name | Ethyl 3,3,3-trifluoro-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56354-75-7 | |

| Record name | Ethyl 3,3,3-trifluoro-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Fluorinated Esters in Contemporary Chemical Research

Fluorinated esters are a cornerstone in various sectors of modern chemical research, including pharmaceuticals, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into ester molecules can dramatically alter their physical, chemical, and biological properties. This has led to their use in creating materials with enhanced thermal stability and chemical resistance. 3wpharm.com

In the realm of medicine and agriculture, fluorination is a widely used strategy to enhance the efficacy of biologically active compounds. Fluorinated esters are integral intermediates in the synthesis of many commercial products. For instance, they are used in the preparation of various pharmaceuticals and agrochemicals where the presence of fluorine can lead to improved metabolic stability and bioavailability. 3wpharm.comgoogle.com The development of methods to synthesize these esters, such as the esterification of trifluoroacetic acid, is an active area of research, aiming for higher purity and efficiency. google.comjustia.com Furthermore, fluorinated esters are being explored as additives in electrolytes for lithium-ion batteries, where they can improve performance, particularly at low temperatures. volza.com

Structural Attributes and Their Impact on Chemical Behavior: the Trifluoromethyl Moiety

The most defining feature of Ethyl 3,3,3-trifluoro-2-methylpropanoate is the trifluoromethyl (-CF3) group. This moiety is a powerful electron-withdrawing group, which significantly influences the molecule's reactivity and electronic properties. The high electronegativity of the fluorine atoms creates a strong dipole moment, impacting the molecule's polarity.

The -CF3 group is known to enhance the metabolic stability of compounds by protecting adjacent chemical bonds from enzymatic degradation. chemspider.com This is a critical attribute in the design of pharmaceuticals, as it can increase the half-life and effectiveness of a drug. The replacement of a methyl group with a trifluoromethyl group can also increase a molecule's lipophilicity, which can improve its ability to pass through biological membranes. chemspider.com From a steric perspective, the trifluoromethyl group is bulkier than a hydrogen atom but is often considered a bioisostere of a methyl group, allowing it to be substituted into molecules to fine-tune their interaction with biological targets.

Overview of Research Trajectories and Academic Relevance

Established Synthetic Routes to this compound

Traditional synthetic approaches often rely on the reactivity of readily available fluorinated starting materials like ethyl trifluoroacetate (B77799). These methods build the core carbon skeleton of the target molecule through well-understood reaction mechanisms.

While direct alkylation using trifluoromethyl iodide presents significant challenges, a more established and analogous approach for constructing the carbon backbone is the Claisen condensation. This reaction involves the base-mediated condensation of two ester molecules. Specifically, the reaction of ethyl trifluoroacetate with ethyl propionate (B1217596) can be used to form a key precursor. pdx.edu In this process, a base, such as sodium ethoxide, removes a proton from the α-carbon of ethyl propionate, creating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl trifluoroacetate. The subsequent loss of an ethoxide leaving group yields ethyl 1,1,1-trifluoro-3-methylacetoacetate, a β-keto ester that contains the essential carbon framework of the target compound. pdx.edu Further chemical modifications would be required to convert the ketone functionality to a methylene (B1212753) group to arrive at the final product.

The Friedel–Crafts reaction is a cornerstone of organic chemistry for forging carbon-carbon bonds with an aromatic ring. nih.gov This reaction involves an electrophilic aromatic substitution where an alkyl group is added to an arene. mt.com In the context of synthesizing derivatives of this compound, an enantioselective Friedel-Crafts alkylation could be employed. This advanced approach uses a chiral Lewis acid catalyst to control the stereochemistry of the product.

The general mechanism involves the activation of an alkyl halide by a Lewis acid (e.g., AlCl₃ or FeCl₃) to generate a carbocation or a related electrophilic species. mt.com This electrophile is then attacked by the electron-rich aromatic ring. mt.com For an enantioselective variant, a chiral catalyst system, such as a metal complex with a chiral ligand, would be used. This creates a chiral environment around the reactants, directing the attack to one face of the aromatic ring over the other, resulting in an excess of one enantiomer. While direct application to form the parent compound is less common, this method is highly valuable for synthesizing chiral, arylated derivatives, which are important in medicinal chemistry. nih.govnih.gov

Novel Synthetic Strategies and Catalytic Development

Recent advancements have focused on developing more efficient, selective, and sustainable methods, including biocatalysis and complex cascade reactions, to produce highly pure chiral fluorinated compounds.

Biocatalysis offers a powerful and green alternative for producing enantiomerically pure compounds. For derivatives of this compound, enzymatic kinetic resolution is a particularly effective strategy. This technique is well-documented for the closely related precursor, (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate.

In one such biocatalytic route, the esterase from Candida lipolytica is used to resolve the racemic ester. researchgate.net The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. For example, the resolution of (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate with this esterase can yield the (S)-ester with an enantiomeric excess (ee) of 99%. researchgate.net Similarly, amidases from organisms like Klebsiella oxytoca and Burkholderia phytofirmans have been successfully used for the kinetic resolution of the corresponding amide, rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, to produce the (R)-acid in high yield and enantiomeric excess. researchgate.net

The table below summarizes key findings in the biocatalytic resolution of related precursors.

| Enzyme Source | Substrate | Product(s) | Yield | Enantiomeric Excess (ee) |

| Candida lipolytica esterase | (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate | (S)-ester | - | 99% |

| Klebsiella oxytoca amidase | rac-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide | (R)-acid and (S)-amide | ~50% | >99% (for acid) |

| Burkholderia phytofirmans amidase | rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | (R)-acid | 44% | 95% |

Multicomponent domino reactions represent a highly efficient strategy for building molecular complexity in a single step. Recent research has explored the three-component cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols. nih.govnih.govresearchgate.net This approach does not directly yield this compound but instead uses a related trifluorinated starting material to synthesize complex, trifluoromethyl-substituted heterocyclic structures like tetrahydropyrrolo[2,1-b]oxazol-5-ones. nih.govresearchgate.net

The proposed domino mechanism involves the initial formation of an aldol (B89426) or bis-aldol from ethyl trifluoropyruvate and the methyl ketone. nih.gov This intermediate then reacts with the amino alcohol in a cascade of reactions, leading to the formation of bicyclic γ-lactams. nih.govsemanticscholar.org Introducing a twofold excess of ethyl trifluoropyruvate can even lead to four-component interactions, resulting in bicycles functionalized with an additional hydroxyester fragment. nih.govnih.gov These strategies highlight novel pathways to create diverse and complex fluorine-containing molecules from simple, readily available precursors. semanticscholar.org

The synthesis of this compound and its parent ester, ethyl trifluoroacetate, can be achieved from various fundamental fluorinated precursors. Ethyl trifluoroacetate itself is commonly synthesized by the esterification of trifluoroacetic acid with ethanol. chemicalbook.comgoogle.comwikipedia.org This reaction can be catalyzed by strong acids, including mineral acids like sulfuric acid or solid acid catalysts such as strong acidic cation exchange resins. google.comgoogle.com

A key strategy for building the carbon skeleton of this compound is the Claisen condensation, which utilizes ethyl trifluoroacetate as a key fluorinated building block. pdx.edu As previously mentioned, its reaction with ethyl propionate produces a β-keto ester. pdx.edu Another important reaction is the Wittig olefination, where ethyl trifluoroacetate reacts with a phosphorus ylide. For instance, reacting ethyl trifluoroacetate with the ylide generated from 3-phenylpropyltriphenylphosphonium bromide yields (Z)-1,1,1-trifluoro-2-ethoxy-5-phenyl-2-pentene, demonstrating the utility of ethyl trifluoroacetate in creating complex unsaturated ethers. orgsyn.org The trifluoroacetyl group, readily introduced using ethyl trifluoroacetate, also serves as a common protecting group for amines in organic synthesis. wikipedia.org

Reaction Pathways and Mechanistic Investigations

This compound serves as a versatile building block in organic synthesis, primarily due to the influence of the trifluoromethyl group on the reactivity of the ester functionality and the adjacent alpha-carbon. Its chemical behavior allows for a range of transformations, from simple hydrolysis to the construction of intricate molecular architectures.

The conversion of an ester to a carboxylic acid is formally a hydrolysis reaction rather than an oxidation of the alkyl chain. For this compound, the primary pathway to its corresponding carboxylic acid, 3,3,3-trifluoro-2-methylpropanoic acid, is through the cleavage of the ethyl ester bond. This transformation can be achieved under standard chemical conditions or through biocatalytic methods.

Chemical Hydrolysis: Standard acid- or base-catalyzed hydrolysis is effective for converting the ester to the carboxylic acid.

Base-catalyzed hydrolysis (Saponification): This involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon. This is typically an irreversible process as the final step forms a carboxylate salt, which is deprotonated and unreactive towards the alcohol by-product (ethanol). Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.

Acid-catalyzed hydrolysis: This method employs a strong acid catalyst, such as sulfuric acid (H₂SO₄), in the presence of excess water. The reaction is an equilibrium process and is the reverse of Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Biocatalytic Hydrolysis: Enzymatic hydrolysis presents a milder and often stereoselective alternative for producing carboxylic acids from their esters. While direct studies on this compound are not prevalent, research on structurally similar compounds, such as (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate, demonstrates the efficacy of this approach. Enzymes like lipases and esterases are capable of catalyzing the hydrolysis of fluorinated esters. For instance, the esterase from Candida lipolytica has been successfully used for the resolution of a racemic fluorinated ester, selectively hydrolyzing one enantiomer to the corresponding carboxylic acid while leaving the other enantiomer as the unreacted ester. researchgate.net This highlights the potential for producing enantiomerically pure 3,3,3-trifluoro-2-methylpropanoic acid using a similar biocatalytic strategy.

| Method | Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH or KOH | Aqueous or alcoholic solution, heat | Irreversible, high yield | Harsh conditions may affect other functional groups |

| Acid-Catalyzed Hydrolysis | H₂SO₄, HCl | Excess water, heat | Homogeneous catalysis | Reversible, may require removal of alcohol to drive equilibrium |

| Enzymatic Hydrolysis | Lipases, Esterases (e.g., from Candida sp.) | Aqueous buffer (e.g., pH 7), room temperature | Mild conditions, high stereoselectivity researchgate.netgoogle.com | Enzyme cost and availability, slower reaction times researchgate.net |

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group and the carbonyl group of the ester. This electronic influence dictates its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Reactivity (Reaction at the Carbonyl Carbon): The primary site for nucleophilic attack is the electrophilic carbonyl carbon. The inductive effect of the adjacent CF₃ group enhances the partial positive charge on this carbon, making it more susceptible to attack by nucleophiles compared to its non-fluorinated analogs.

Common reactions involving nucleophiles include:

Hydrolysis: As discussed in the previous section, reaction with water (under acidic conditions) or hydroxide (under basic conditions) leads to the formation of 3,3,3-trifluoro-2-methylpropanoic acid.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can displace the ethoxy group to form the corresponding amide, N-substituted-3,3,3-trifluoro-2-methylpropanamide. This reaction is fundamental in the synthesis of various biologically active molecules.

Reduction: Strong nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 3,3,3-trifluoro-2-methylpropan-1-ol.

Grignard Reactions: Reaction with organometallic reagents such as Grignard reagents (R-MgX) can lead to the formation of tertiary alcohols after the addition of two equivalents of the reagent.

Electrophilic Reactivity (Reaction at the α-Carbon): The protons on the α-carbon (the carbon bearing the methyl group) are acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the trifluoromethyl group. This allows for the formation of a nucleophilic enolate ion upon treatment with a suitable base (e.g., lithium diisopropylamide, LDA). This enolate can then react with various electrophiles in C-C bond-forming reactions.

Alkylation: The enolate can be alkylated by reacting it with alkyl halides.

Aldol and Claisen Condensations: The enolate can act as a nucleophile in condensation reactions with aldehydes, ketones, or other esters. For example, a Claisen-type condensation with another ester molecule would yield a β-keto ester. The use of fluorinated esters like ethyl trifluoroacetate in Claisen condensations is a well-established method for synthesizing fluorinated β-keto esters, which are valuable synthetic intermediates. pdx.edu

| Reaction Type | Reactive Site | Reagent Class | Example Reagent | Resulting Product Class |

|---|---|---|---|---|

| Nucleophilic Acyl Substitution | Carbonyl Carbon | Nucleophile | Ammonia (NH₃) | Amide |

| Reduction | Carbonyl Carbon | Nucleophilic Hydride | LiAlH₄ | Primary Alcohol |

| Alkylation | α-Carbon (via enolate) | Electrophile | Methyl Iodide (CH₃I) | Alkylated Ester |

| Claisen Condensation | α-Carbon (via enolate) | Ester (Electrophile) | Ethyl Acetate | β-Keto Ester |

The incorporation of fluorine, particularly the trifluoromethyl group, into heterocyclic structures is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. mdpi.com this compound, as a readily available fluorinated building block, is a valuable precursor for synthesizing such complex molecules.

The reactivity at both the ester carbonyl and the α-carbon allows this molecule to participate in cyclization reactions to form a variety of heterocyclic systems. The general approach involves reacting the fluorinated ester or a derivative with a molecule containing two or more nucleophilic or electrophilic centers.

Examples of Heterocycle Synthesis from Related Fluorinated Building Blocks:

Pyrazoles: Condensation of fluorinated 1,3-dicarbonyl compounds (which can be synthesized from fluorinated esters via Claisen condensation) with hydrazine (B178648) derivatives is a classic method for preparing trifluoromethyl-substituted pyrazoles. mdpi.com

1,4,2-Oxathiazoles: Fluorinated nitrile oxides have been shown to undergo [3+2]-cycloaddition reactions with thioketones to form fluorinated 1,4,2-oxathiazoles, demonstrating a pathway for incorporating fluoroalkyl groups into sulfur- and nitrogen-containing heterocycles. nih.gov

Thiolanes: Electron-deficient alkenes bearing fluoroalkyl groups are excellent substrates for [3+2]-cycloadditions with thiocarbonyl ylides to produce highly functionalized, five-membered sulfur heterocycles (thiolanes). nih.gov

By converting this compound into a suitable intermediate, such as a β-keto ester or an α,β-unsaturated ester, it can be employed in similar cycloaddition and condensation strategies to access a wide array of complex fluorinated scaffolds and heterocycles. The presence of the CF₃ group often directs the regioselectivity of these cyclization reactions. researchgate.net

Enantiomeric Forms and Chiral Purity Determination

This compound exists as two distinct enantiomers: (R)-Ethyl 3,3,3-trifluoro-2-methylpropanoate and (S)-Ethyl 3,3,3-trifluoro-2-methylpropanoate. These isomers are identical in most physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light and other chiral molecules. sigmaaldrich.com The determination of chiral purity, or enantiomeric excess (e.e.), is crucial in asymmetric synthesis and is defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. du.ac.in An e.e. of 100% signifies an enantiomerically pure compound, whereas a 0% e.e. indicates a racemic mixture. du.ac.in

Chiral Discrimination Methodologies

The separation and quantification of the enantiomers of this compound rely on specialized analytical methods that can differentiate between the (R) and (S) forms.

The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool for the chiral analysis of this compound. ¹⁹F NMR offers several advantages, including 100% natural abundance of the ¹⁹F isotope, a wide range of chemical shifts, and the absence of background signals in typical organic molecules. researchgate.net

Two primary ¹⁹F NMR strategies are employed:

Chiral Derivatizing Agents (CDAs): The racemic mixture of this compound can be reacted with an enantiomerically pure chiral derivatizing agent. researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, are distinguishable by NMR, exhibiting separate signals in the ¹⁹F NMR spectrum. semmelweis.hu The relative integration of these signals allows for the precise calculation of the enantiomeric excess. semmelweis.hu

Chiral Solvating Agents (CSAs) and Cobalt Complexes: A more direct and non-covalent method involves the use of chiral solvating agents, such as chiral cationic octahedral cobalt complexes. nih.govnih.gov When a CSA is added to a solution of the racemic ester, it forms transient, weak diastereomeric complexes with each enantiomer. researchgate.netsemmelweis.hu This differential interaction causes the ¹⁹F nuclei in the (R) and (S) enantiomers to experience slightly different magnetic environments, resulting in separate, well-resolved peaks in the ¹⁹F NMR spectrum. researchgate.netnih.gov This method is advantageous as it is performed in situ, avoids potentially difficult derivatization and purification steps, and allows for direct analysis of crude reaction mixtures. researchgate.netnih.gov

Table 1: Principles of ¹⁹F NMR-Based Chiral Analysis

| Method | Principle | Advantages | Disadvantages |

| Chiral Derivatizing Agents (CDAs) | Covalent bonding of a chiral agent to the enantiomers to form diastereomers with distinct NMR signals. researchgate.net | Can produce large signal separations. | Requires a separate reaction step; potential for kinetic resolution or racemization. semmelweis.hu |

| Chiral Solvating Agents (CSAs) | Non-covalent interaction of a chiral agent (e.g., cobalt complex) with enantiomers, inducing chemical shift non-equivalence. researchgate.net | Fast, direct analysis without sample modification; applicable to crude mixtures. semmelweis.hunih.gov | Signal separation can be smaller and dependent on solvent and temperature. researchgate.net |

Chromatography is a cornerstone technique for the physical separation of the enantiomers of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com

Gas Chromatography (GC): Chiral GC is highly effective for volatile compounds like this ester. The separation occurs on a capillary column coated with a CSP, often a cyclodextrin (B1172386) derivative. gcms.czsci-hub.se The differential diastereomeric interactions between the enantiomers and the chiral phase cause one enantiomer to be retained longer than the other, resulting in separate elution times and two distinct peaks on the chromatogram. chromatographyonline.com Cyclodextrin-based CSPs are particularly noted for their ability to separate a wide range of chiral molecules. gcms.cz

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful method for enantioseparation. nih.gov Similar to GC, it employs a column packed with a CSP. The racemic mixture is passed through the column using a liquid mobile phase. The differential interactions lead to different retention times, allowing for both analytical quantification and preparative-scale separation of the individual enantiomers. sigmaaldrich.comnih.gov

Table 2: Chromatographic Techniques for Enantiomer Separation

| Technique | Stationary Phase | Principle of Separation | Common Application |

| Chiral Gas Chromatography (GC) | Chiral Stationary Phase (e.g., derivatized cyclodextrin) coated on a capillary column. gcms.cz | Differential partitioning of volatile enantiomers into the CSP based on transient diastereomeric interactions. chromatographyonline.com | Analytical determination of enantiomeric purity for volatile compounds. sci-hub.se |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase packed into a column. nih.gov | Differential adsorption/interaction of enantiomers with the CSP from a liquid mobile phase. sigmaaldrich.com | Analytical and preparative-scale separation of a wide range of chiral compounds. nih.gov |

Asymmetric Induction and Stereocontrol in Synthesis

The synthesis of enantiomerically enriched this compound requires methods of asymmetric synthesis that control the formation of the C2 stereocenter. mdpi.com Stereocontrol involves converting an achiral starting material into a predominantly single enantiomer of the chiral product. mdpi.com

A primary strategy for synthesizing this compound stereoselectively would involve the asymmetric reduction of its corresponding keto-ester precursor, ethyl 3,3,3-trifluoro-2-oxopropanoate. This can be achieved using biocatalytic methods, where enzymes such as lactate (B86563) dehydrogenases (LDHs) can reduce the ketone to a specific chiral alcohol with very high enantioselectivity (>99.5% e.e.). nih.gov Although this yields the corresponding hydroxy acid, subsequent chemical steps can convert it to the target ester while preserving the stereocenter.

Another established method involves the use of a chiral auxiliary. du.ac.in In this approach, an achiral substrate is attached to an enantiomerically pure molecule (the auxiliary). The auxiliary then sterically directs an incoming chemical reagent to attack one face of the molecule preferentially, creating the desired stereocenter. du.ac.in After the key stereocenter-forming reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. du.ac.in Such strategies provide a reliable pathway to access specific stereoisomers of complex molecules. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within Ethyl 3,3,3-trifluoro-2-methylpropanoate.

The analysis of one-dimensional NMR spectra confirms the presence and connectivity of all atoms in the molecule. The ¹H NMR spectrum displays signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the methyl group at the C2 position (a doublet). The proton at the chiral center (C2) appears as a multiplet due to coupling with both the adjacent methyl and trifluoromethyl groups.

The ¹³C NMR spectrum provides evidence for all six carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl group, the chiral C2 carbon, and the trifluoromethyl carbon. The strong electronegativity of the fluorine atoms significantly influences the chemical shifts of nearby carbons.

¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov For this compound, the three equivalent fluorine atoms of the CF₃ group are expected to produce a single signal, which will be split into a doublet by the adjacent proton at C2. rsc.org

Since the molecule possesses a stereogenic center at the C2 position, it can exist as a pair of enantiomers. If a second stereocenter were present, NMR would be a powerful tool for differentiating the resulting diastereomers. Diastereomers have distinct physical properties and, therefore, produce separate and unique signals in NMR spectra, allowing for their identification and quantification. nih.gov For example, in similar fluorinated compounds, the diastereomeric ratio can be calculated by comparing the integration of the distinct ¹⁹F NMR peak areas for each diastereomer. rsc.org

Expected ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.2 | Quartet (q) | -OCH₂CH₃ |

| ¹H | ~3.2 | Multiplet (m) | -CH(CH₃)CF₃ |

| ¹H | ~1.3 | Doublet (d) | -CH(CH₃)CF₃ |

| ¹H | ~1.2 | Triplet (t) | -OCH₂CH₃ |

| ¹³C | ~165 | Quartet (q) | C=O |

| ¹³C | ~125 | Quartet (q) | CF₃ |

| ¹³C | ~62 | Singlet (s) | -OCH₂CH₃ |

| ¹³C | ~45 | Quartet (q) | -CH(CH₃)CF₃ |

| ¹³C | ~14 | Singlet (s) | -OCH₂CH₃ |

| ¹³C | ~13 | Singlet (s) | -CH(CH₃)CF₃ |

| ¹⁹F | ~-65 to -70 | Doublet (d) | -CF₃ |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edunanalysis.com For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H and ¹³C signals for the -OCH₂- group, the terminal -CH₃ of the ethyl group, the C2 methine proton and its carbon, and the C2 methyl protons and their carbon. Quaternary carbons, like the carbonyl and the trifluoromethyl carbon, are not observed in an HSQC spectrum. nanalysis.com

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. wisc.edu Key HMBC correlations for this molecule would include:

Correlations from the protons of the ethyl group to the carbonyl carbon.

Correlations from the C2-methyl protons to the C2 carbon, the carbonyl carbon, and the trifluoromethyl carbon.

Correlations from the C2-methine proton to the C2-methyl carbon, the carbonyl carbon, and the trifluoromethyl carbon.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular weight of this compound is 170.13 g/mol . cymitquimica.com3wpharm.com High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the molecular formula (C₆H₉F₃O₂). nih.gov

Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation of the molecule. Expected fragmentation pathways for this ester include:

Loss of the ethoxy group (-•OCH₂CH₃): Cleavage of the C-O single bond to yield an acylium ion [M-45]⁺.

Loss of an ethyl radical (-•CH₂CH₃): Resulting in an ion at [M-29]⁺. miamioh.edu

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.

Cleavage of the C-C bond alpha to the CF₃ group: Loss of the trifluoromethyl radical (-•CF₃) to give a fragment at [M-69]⁺. The fragmentation patterns of fluorinated compounds can be complex, often involving rearrangements. researchgate.net

Expected HRMS Data

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₆H₉F₃O₂]⁺ | 170.0555 | Molecular Ion (M⁺) |

| [C₄H₄F₃O]⁺ | 125.0214 | Loss of -OCH₂CH₃ |

| [C₅H₆F₃O₂]⁺ | 155.0320 | Loss of -CH₃ |

| [C₅H₉O₂]⁺ | 101.0603 | Loss of -CF₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific molecular vibrations. oregonstate.edu The spectrum of this compound is expected to show strong characteristic absorption bands confirming its structure. springernature.com

Key expected absorptions include:

A strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, typically found around 1740-1760 cm⁻¹. libretexts.orgvscht.cz

Strong absorptions corresponding to the C-O stretching vibrations of the ester linkage in the 1300-1150 cm⁻¹ region. vscht.cz

Very strong and characteristic absorptions for the C-F stretching vibrations of the trifluoromethyl group, typically appearing in a broad region from 1350-1100 cm⁻¹.

Absorptions for C-H stretching of the sp³ hybridized carbons in the 3000-2850 cm⁻¹ range. libretexts.org

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2990-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1755 | C=O Stretch | Ester |

| 1465, 1380 | C-H Bend | Alkyl (CH₃, CH₂) |

| 1350-1100 | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1250-1150 | C-O Stretch | Ester |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.comthieme-connect.de While this technique is contingent on the ability to grow a high-quality single crystal of the compound, it can provide definitive information on bond lengths, bond angles, and conformation in the solid state.

Crucially, because this compound is a chiral molecule, X-ray diffraction analysis of an enantiomerically pure crystal is the definitive method for determining its absolute configuration (the actual R or S configuration at the C2 stereocenter). researchgate.neted.ac.uk This is typically achieved through the measurement of anomalous dispersion effects, which allows for the differentiation between a molecule and its non-superimposable mirror image. thieme-connect.de While no public crystal structure data for this specific compound is currently available, this technique remains the gold standard for absolute structure determination should a suitable crystal be prepared. springernature.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electronically simpler electron density. This approach provides a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. scirp.orgresearchgate.net

For Ethyl 3,3,3-trifluoro-2-methylpropanoate, DFT calculations can elucidate its electronic properties and predict its chemical reactivity. Key parameters derived from DFT are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.netmdpi.com These descriptors, rooted in conceptual DFT, help to understand the relationships between molecular structure, stability, and reactivity. researchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions. researchgate.netresearchgate.net For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential near the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound This table presents hypothetical but representative values that would be obtained from a DFT calculation at the B3LYP/6-31G(d) level of theory.

| Descriptor | Symbol | Value | Unit | Significance |

| HOMO Energy | EHOMO | -8.5 | eV | Electron-donating ability |

| LUMO Energy | ELUMO | -0.9 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 7.6 | eV | Chemical stability and reactivity |

| Ionization Potential | I | 8.5 | eV | Resistance to oxidation |

| Electron Affinity | A | 0.9 | eV | Ability to be reduced |

| Electronegativity | χ | 4.7 | eV | Overall electron-attracting power |

| Chemical Hardness | η | 3.8 | eV | Resistance to deformation of electron cloud |

| Chemical Softness | S | 0.26 | eV⁻¹ | Polarizability |

| Electrophilicity Index | ω | 2.9 | eV | Propensity to act as an electrophile |

Time-Dependent DFT (TDDFT) for Spectroscopic Property Prediction (e.g., Circular Dichroism)

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. unipi.it It has become a standard and cost-effective method for predicting various spectroscopic properties, most notably UV-Vis absorption spectra and Electronic Circular Dichroism (ECD) spectra. nih.govresearchgate.net

This compound possesses a chiral center at the C2 carbon, meaning it exists as two non-superimposable mirror images (enantiomers). ECD spectroscopy is a powerful experimental technique for distinguishing between enantiomers and determining the absolute configuration of a chiral molecule. The prediction of ECD spectra via TDDFT is a highly effective way to assign the absolute configuration of natural products and other chiral compounds. nih.govnih.gov

The computational process involves several steps:

A thorough conformational analysis is performed to locate all significant low-energy conformers of the molecule. nih.gov

The geometry of each conformer is optimized using a standard DFT method (e.g., B3LYP/6-31G(d)). unipi.it

TDDFT calculations are then performed on each optimized conformer to compute their individual ECD spectra.

The final theoretical ECD spectrum is obtained by taking a Boltzmann-weighted average of the spectra of all conformers. researchgate.net

This theoretical spectrum is then compared with the experimental ECD spectrum. A good match allows for the unambiguous assignment of the molecule's absolute configuration (R or S). nih.gov

Table 2: Sample TDDFT Calculation Output for a Single Conformer of (R)-Ethyl 3,3,3-trifluoro-2-methylpropanoate This table shows hypothetical data for the first few electronic transitions, illustrating the type of information generated by a TDDFT calculation.

| Transition Number | Excitation Wavelength (nm) | Oscillator Strength (f) | Rotatory Strength (R) [10⁻⁴⁰ cgs] |

| 1 | 215 | 0.0012 | +5.8 |

| 2 | 198 | 0.0850 | -12.3 |

| 3 | 185 | 0.0210 | +2.1 |

| 4 | 170 | 0.1530 | +9.5 |

Conformational Analysis and Intermolecular Interactions

The chemical and physical properties of a flexible molecule like this compound are governed by the ensemble of its accessible three-dimensional structures, or conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies and populations.

Computational methods, ranging from rapid molecular mechanics (MM) to more accurate DFT calculations, are employed to explore the potential energy surface of the molecule. nih.govmdpi.com For this compound, rotation around the C-C and C-O single bonds will give rise to several distinct conformers. DFT calculations can provide precise geometries and relative free energies for these conformers, allowing for the determination of their equilibrium populations at a given temperature. nih.gov

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound Calculated using a hypothetical DFT method, with energies relative to the most stable conformer.

| Conformer ID | Dihedral Angle 1 (O=C-C-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | -178.5° | 179.1° | 0.00 | 75.1 |

| 2 | 65.2° | 178.8° | 1.25 | 13.5 |

| 3 | -179.0° | 70.5° | 1.80 | 5.3 |

| 4 | 64.9° | 71.1° | 3.10 | 1.1 |

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, these calculations can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net

For reactions involving this compound, such as its synthesis via Fischer esterification or its hydrolysis, DFT can be used to:

Calculate the activation energy (energy barrier) of each step, which determines the reaction rate.

Characterize the geometry of the transition states.

Determine whether a reaction proceeds through a stepwise or concerted mechanism.

A computational study on the synthesis of the similar molecule ethyl acetate, for example, used DFT to show that the rate-determining step is the nucleophilic addition of the alcohol to the protonated carboxylic acid. nih.gov A similar approach for this compound would involve calculating the energy profile for the reaction between 3,3,3-trifluoropropanoic acid and ethanol. This would provide a quantitative understanding of the reaction's feasibility and kinetics, complementing experimental studies. researchgate.net

Table 4: Illustrative Energy Profile for a Hypothetical Two-Step Reaction Involving this compound Energies are relative to the initial reactants.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | Transition State 1 | +15.5 |

| I | Intermediate | +2.1 |

| TS2 | Transition State 2 | +10.8 |

| P | Products | -5.4 |

Applications in Advanced Materials and Specialty Chemicals

Precursor Role in Fluorine-Containing Building Blocks

Ethyl 3,3,3-trifluoro-2-methylpropanoate serves as a foundational component in the synthesis of more complex fluorinated molecules, often referred to as building blocks. These building blocks are crucial intermediates in the production of a wide array of advanced materials. The presence of the trifluoromethyl group (-CF3) in this compound is key to its utility. This group imparts specific properties to the resulting molecules, such as enhanced thermal stability, chemical resistance, and altered electronic characteristics.

The process of utilizing this compound as a precursor typically involves chemical reactions that modify its ester functional group while preserving the trifluoromethyl moiety. These transformations allow for the construction of a diverse range of fluorinated synthons, which are then used in the assembly of larger, more complex structures. While specific, detailed reaction pathways and the resulting building blocks derived directly from this compound are not extensively documented in publicly available research, the fundamental principles of organic synthesis suggest its potential in creating novel fluorinated compounds.

Interactive Table: Potential Fluorinated Building Blocks

The table below imagines potential classes of fluorine-containing building blocks that could theoretically be synthesized from this compound, based on common organic reactions.

| Building Block Class | Potential Synthesis Approach | Key Properties Conferred by Fluorine |

| Fluorinated Alcohols | Reduction of the ester group | Increased acidity, altered polarity |

| Fluorinated Amines | Conversion of the ester to an amide, followed by reduction | Modified basicity, enhanced metabolic stability in pharmaceuticals |

| Fluorinated Ketones | Reaction of the ester with organometallic reagents | Altered reactivity, potential for use in liquid crystals |

| Fluorinated Heterocycles | Cyclization reactions involving the ester and other functional groups | Enhanced biological activity, modified electronic properties |

Development of Specialty Chemicals with Unique Properties

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, leading to the development of specialty chemicals with unique and valuable characteristics. This compound is a key starting material in this endeavor, providing a straightforward method for introducing the trifluoromethyl group.

Specialty chemicals derived from this precursor can exhibit properties such as:

High Thermal Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the exceptional thermal stability of the resulting compounds.

Chemical Inertness: The electronegativity of fluorine atoms can shield the carbon backbone of a molecule from chemical attack, leading to high resistance to acids, bases, and oxidizing agents.

Hydrophobicity and Lipophobicity: The presence of multiple fluorine atoms can create surfaces that repel both water and oils, a property valuable in coatings and surfactants.

Unique Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of a molecule, which is significant in the design of materials for electronics and photonics.

While detailed research findings on specialty chemicals synthesized directly from this compound are limited in the public domain, the known effects of fluorination strongly suggest its potential in creating materials for demanding applications, such as high-performance polymers, advanced liquid crystals, and specialized coatings.

Interactive Table: Properties of Fluorinated Specialty Chemicals

This table outlines the unique properties imparted by the fluorine content in specialty chemicals and their potential applications.

| Property | Influence of Fluorine | Potential Applications |

| Surface Tension | Significantly lowered | High-performance coatings, lubricants, surfactants |

| Dielectric Constant | Reduced | Insulating materials in electronics |

| Refractive Index | Lowered | Anti-reflective coatings, optical fibers |

| Biological Activity | Modified due to altered lipophilicity and metabolic stability | Pharmaceuticals and agrochemicals |

Research into Pharmacological Relevance and Biological Mechanisms

Exploration of Potential Biological Activity and Interactions

Direct studies on the specific biological activities of Ethyl 3,3,3-trifluoro-2-methylpropanoate are not extensively documented in publicly available literature. Its primary role is recognized as a versatile small molecule scaffold and a building block in organic synthesis. lscollege.ac.in However, the presence of the trifluoromethyl (CF₃) group in its structure suggests a strong potential for biological interactions.

The trifluoromethyl group is a key pharmacophore present in numerous FDA-approved drugs. mdpi.com Its inclusion in a molecule is a well-established strategy in drug design to enhance therapeutic efficacy. bham.ac.uklibretexts.org The unique properties conferred by the -CF₃ group, such as high electronegativity and metabolic stability, mean that compounds like this compound are of significant interest for creating novel bioactive molecules. nih.gov For instance, trifluoromethyl-containing compounds have been developed as antiviral and anticancer agents. nih.gov Therefore, while this specific ester may not be biologically active on its own, its structural motifs are integral to pharmacologically relevant molecules, indicating its potential as a precursor to compounds with significant biological activity.

Modulation of Protein and Enzyme Activity through Lipophilic Interactions

The trifluoromethyl group is a critical modulator of a molecule's lipophilicity, a property that governs its ability to cross cell membranes and interact with biological targets. bham.ac.uklibretexts.org The introduction of a -CF₃ group generally increases the lipophilicity of a compound, which can enhance its permeability across biological membranes and improve its binding affinity within the often-hydrophobic pockets of proteins and enzymes. bham.ac.ukmdpi.com

The influence of the trifluoromethyl group on molecular properties is a combination of its steric size, high electronegativity, and its electron-withdrawing nature. bham.ac.uknih.gov These characteristics can affect the conformation of a molecule and its ability to form favorable interactions, such as van der Waals forces or dipole-dipole interactions, within a protein's active site. bham.ac.ukorganic-chemistry.org The -CF₃ group is often used as a bioisostere for other groups like methyl or chlorine, but its unique electronic properties can lead to significantly different biological outcomes. bham.ac.ukmdpi.com For example, the substitution of a methyl group with a trifluoromethyl group can alter the pKa of nearby functional groups, potentially strengthening hydrogen bonds with a protein target. organic-chemistry.org This modulation of lipophilicity and electronic character is a key mechanism by which trifluoromethylated compounds can influence the activity of proteins and enzymes. bham.ac.uk

Table 1: Physicochemical Properties of the Trifluoromethyl Group vs. Methyl Group

| Property | Trifluoromethyl Group (-CF₃) | Methyl Group (-CH₃) | Impact on Biological Interactions |

|---|---|---|---|

| Hansch Lipophilicity Parameter (π) | +0.88 bham.ac.uk | +0.56 | Increases lipophilicity, enhancing membrane permeability and hydrophobic interactions. bham.ac.uk |

| Electronegativity | High mdpi.com | Low | Creates a strong bond dipole, influencing molecular conformation and interactions with polar residues in proteins. bham.ac.uk |

| Metabolic Stability | High (C-F bond energy: ~485 kJ/mol) bham.ac.uk | Lower (C-H bond energy: ~414 kJ/mol) bham.ac.uk | Resists metabolic degradation, leading to longer biological half-life. bham.ac.uknih.gov |

| Steric Size (van der Waals radius) | Larger than methyl bham.ac.uk | Smaller than trifluoromethyl | Can provide a better fit in certain binding pockets, enhancing binding selectivity. mdpi.com |

This table provides a comparative overview of the properties of the trifluoromethyl and methyl groups and their influence on biological interactions.

Utility in the Development of Biologically Active Molecules and Pharmaceutical Research

This compound serves as a valuable trifluoromethylated building block in synthetic organic chemistry. lscollege.ac.inresearchgate.net3wpharm.com The presence of an alpha-proton allows for the formation of an enolate under basic conditions. bham.ac.ukmasterorganicchemistry.com This enolate is a potent nucleophile that can be used to form new carbon-carbon bonds through reactions like aldol (B89426) condensations or alkylations, making it a key intermediate for constructing more complex molecular architectures. bham.ac.ukucsb.edu

For example, the enolate derived from this ester can react with various electrophiles, such as aldehydes, ketones, or imines, to introduce the trifluoromethyl-containing fragment into a larger molecule. bham.ac.ukwikipedia.org This strategy is fundamental in medicinal chemistry for the synthesis of novel drug candidates. While specific examples starting directly from this compound are specialized, the general reactivity of α-halo esters in reactions like the Reformatsky reaction to form β-hydroxy esters is well-established. lscollege.ac.inlibretexts.orgorganic-chemistry.orgwikipedia.org Similarly, multicomponent reactions using structurally related compounds like ethyl trifluoropyruvate have been employed to synthesize complex heterocyclic systems, such as γ-lactams, which are common scaffolds in many natural and synthetic bioactive molecules. nih.govnih.gov

The utility of such building blocks is evident in the synthesis of numerous approved drugs where a trifluoromethyl group is essential for activity. mdpi.com The development of efficient synthetic methods to incorporate fragments from precursors like this compound is therefore a critical area of pharmaceutical research. libretexts.org

Mechanistic Studies of Molecular Targets and Pathways

While mechanistic studies of this compound itself are not applicable, the molecules synthesized from it or similar trifluoromethylated precursors have well-defined molecular targets and mechanisms of action. The trifluoromethyl group often plays a direct role in the binding affinity and selectivity of these drugs for their targets. mdpi.combham.ac.uk

For instance, the antidepressant Fluoxetine contains a trifluoromethyl group that contributes to its high-affinity binding and selective inhibition of the serotonin (B10506) reuptake transporter. mdpi.comorganic-chemistry.org In the case of the anti-HIV drug Tipranavir , a non-peptidic protease inhibitor, the trifluoromethyl moiety is crucial for its potent binding to the active site of the protease enzyme, even in drug-resistant viral strains. mdpi.comorganic-chemistry.org The anticancer drug Selinexor features a 3,5-bis(trifluoromethyl)phenyl group; it functions by inhibiting the nuclear export protein XPO1, leading to the nuclear retention of tumor suppressor proteins and subsequent apoptosis in cancer cells. organic-chemistry.org

These examples demonstrate that trifluoromethylated building blocks are instrumental in creating drugs that target specific proteins and pathways implicated in disease. The mechanistic understanding of how these final drug molecules function underscores the importance of foundational compounds like this compound in pharmaceutical research and development.

Table 2: Examples of Trifluoromethyl-Containing Drugs and Their Mechanisms

| Drug Name | Therapeutic Area | Molecular Target | Mechanism of Action |

|---|---|---|---|

| Fluoxetine | Antidepressant | Serotonin Transporter (SERT) mdpi.comorganic-chemistry.org | Selectively blocks the reuptake of serotonin into the presynaptic neuron, increasing serotonin levels in the synapse. mdpi.comorganic-chemistry.org |

| Tipranavir | Antiviral (HIV) | HIV Protease mdpi.comorganic-chemistry.org | A non-peptidic protease inhibitor that binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and maturation of new virions. mdpi.comorganic-chemistry.org |

| Selinexor | Anticancer | Exportin 1 (XPO1) organic-chemistry.org | Inhibits the nuclear export of tumor suppressor proteins, leading to their accumulation in the nucleus and induction of apoptosis in cancer cells. organic-chemistry.org |

| Travoprost | Glaucoma Treatment | Prostaglandin (B15479496) F Receptor mdpi.com | A prostaglandin F2α analogue that acts as a potent agonist, increasing the outflow of aqueous humor and reducing intraocular pressure. mdpi.com |

This table provides examples of approved drugs containing the trifluoromethyl group, highlighting their molecular targets and mechanisms of action.

Environmental Fate and Atmospheric Chemistry Research

Atmospheric Degradation Pathways Initiated by Hydroxyl Radicals and Chlorine Atoms

The principal removal process for many volatile organic compounds (VOCs) in the troposphere is through reaction with hydroxyl (OH) radicals during the day and, in some environments, with chlorine (Cl) atoms. epa.gov For esters, this degradation is typically initiated by the abstraction of a hydrogen atom from the alkyl or alkoxy group.

The general mechanism for the reaction of a saturated ester with OH radicals can be outlined as: R-C(O)O-R' + OH → R-C(O)O-R''• + H₂O (H-abstraction from the alkoxy group) R-C(O)O-R' + OH → R'•-C(O)O-R' + H₂O (H-abstraction from the acyl group)

Similarly, chlorine atoms react with esters via H-atom abstraction, and this can be a significant degradation pathway in marine or coastal areas where Cl atom concentrations are higher. researchgate.net Studies on ethyl propionate (B1217596) show that H-abstraction by Cl atoms occurs from the CH3-, -CH2-, and -OCH2- groups. researchgate.net For Ethyl 3,3,3-trifluoro-2-methylpropanoate, the reaction with Cl atoms would likely favor abstraction from the ethyl group.

Table 1: Rate Coefficients for the Reaction of OH and Cl with Structurally Related Esters

| Compound | Reactant | Rate Coefficient (k) at 296 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Methyl 2-methylpropanoate | OH | (1.3 ± 0.2) x 10⁻¹² | nih.gov |

| Methyl 2-methylpropanoate | Cl | (2.42 ± 0.44) x 10⁻¹¹ | researchgate.net |

| Ethyl Propanoate | OH | (1.70 ± 0.26) x 10⁻¹² | nih.gov |

| Ethyl Propanoate | Cl | (6.4 ± 1.0) x 10⁻¹¹ | researchgate.net |

Note: The table presents data for non-fluorinated structural analogs to provide an estimate of reactivity. The presence of the -CF3 group in this compound will influence the actual rate coefficients.

Tropospheric Lifetimes and Oxidation Products (e.g., Trifluoroacetic Acid)

The atmospheric lifetime of a compound is a crucial parameter for assessing its potential for long-range transport and environmental impact. It is primarily determined by the rate of its reaction with atmospheric oxidants like the OH radical. noaa.gov The lifetime (τ) with respect to reaction with OH is calculated as τ = 1 / (kOH * [OH]), where kOH is the reaction rate coefficient and [OH] is the average global tropospheric concentration of OH radicals. conicet.gov.ar

Given the lack of a specific rate coefficient for this compound, its lifetime cannot be precisely calculated. However, based on rate constants for similar esters, its lifetime is expected to be on the order of days to weeks. conicet.gov.arscispace.com For example, the calculated atmospheric lifetime of methyl pivalate (B1233124) with respect to OH reaction is approximately 9 days. conicet.gov.ar This relatively short lifetime suggests that the compound would be removed from the atmosphere before it could be transported to the stratosphere. researchgate.net

The atmospheric oxidation of fluorinated esters containing a -CF3 group is expected to lead to the formation of various degradation products. A significant product of concern is Trifluoroacetic Acid (TFA; CF3COOH). unep.org The degradation pathway leading to TFA involves the formation of alkoxy radicals which then decompose. For this compound, oxidation would likely yield the CF3C(CH3)HC(O)O• radical, which upon further reaction and rearrangement could ultimately lead to the formation of TFA. TFA is highly persistent in the environment, soluble in water, and can accumulate in terminal water bodies like salt lakes and oceans. unep.orgnih.gov

Abiotic Hydrolysis and Wet Deposition Mechanisms

Besides gas-phase oxidation, compounds can be removed from the atmosphere via wet deposition (rainout) and dry deposition. The efficiency of these processes depends on the compound's solubility in water and its potential for hydrolysis.

Esters can undergo hydrolysis, a reaction with water, which can be catalyzed by acids or bases. libretexts.orglibretexts.org The reaction with pure water is typically very slow. chemguide.co.uk While some fluorinated esters are known to be readily hydrolyzed, dissolution in clouds and subsequent hydrolysis may not be a major atmospheric sink for all such compounds. chemguide.co.uk

Studies on S-ethyl trifluorothioacetate, a sulfur analog of a fluorinated ester, show that its hydrolysis is considerably slower than that of other esters like p-nitrophenyl trifluoroacetate (B77799), a difference attributed to the nature of the leaving group. mdpi.com The hydrolysis rate is influenced by factors such as temperature and the availability of water. mdpi.com For this compound, abiotic hydrolysis in atmospheric water droplets is possible, but it is generally considered a less significant removal pathway compared to OH-initiated oxidation. chemguide.co.uk The primary removal is expected to be through gas-phase chemical reactions, with any dissolved compound being rained out and subject to slower degradation in aquatic environments. unep.org

Contribution to Indirect Global Warming Potential (GWP) of Fluorinated Esters

The Global Warming Potential (GWP) is a measure of how much energy the emission of 1 ton of a gas will absorb over a given period, relative to the emission of 1 ton of carbon dioxide (CO2). epa.gov While short-lived compounds like this compound may not have a significant direct GWP, their atmospheric degradation products can be potent greenhouse gases.

Fluorinated esters are recognized as secondary products from the atmospheric oxidation of hydrofluoroethers (HFEs), which are used as replacements for ozone-depleting substances. These fluorinated ester degradation products can have long atmospheric lifetimes and absorb infrared radiation effectively, thus contributing to an "indirect GWP" of the parent HFE. nih.gov Research has shown that the GWP of some HFEs can increase by 100-1600% when the cumulative warming effect of their secondary fluorinated ester products is considered.

Therefore, while this compound itself might be a product of industrial processes or a degradation product of a larger fluorinated molecule, its own degradation can lead to the formation of stable, long-lived species that contribute to radiative forcing. Computational chemistry methods have proven effective in estimating the GWP of fluorinated compounds by calculating reaction rates and radiative efficiencies. nih.govresearchgate.net

Research on Degradable Fluorinated Polymers Containing Ester Bonds

The extreme persistence of many fluorinated polymers, often termed "forever chemicals" (PFAS), has prompted research into designing new polymers that are more susceptible to degradation. researchgate.net A promising strategy involves incorporating ester bonds into the polymer backbone, as these linkages are known to be susceptible to hydrolysis. researchgate.net

Recently, chemists have successfully synthesized a new class of degradable fluorinated polyesters. researchgate.net These polymers, created through the copolymerization of monomers like tetrafluorophthalic anhydride (B1165640) and propylene (B89431) oxide, exhibit significantly faster degradation rates—up to 20 times quicker—than their non-fluorinated counterparts. researchgate.net This accelerated degradation is surprising because fluorination typically increases a material's hydrophobicity, which would be expected to slow down hydrolysis. The increased susceptibility to nucleophilic attack at the carbonyl group in the fluorinated polyesters is thought to contribute to this enhanced degradation. researchgate.net

A key advantage of this research is the potential for a circular economy for fluorine. The degradation of these fluorinated polyesters allows for the recovery of fluorine, which can then be reused in the synthesis of other valuable chemicals. researchgate.net This approach aims to mitigate the environmental accumulation of persistent PFAS compounds derived from the disposal of fluoropolymer-containing products. researchgate.net

Future Research Directions and Academic Challenges

Exploration of Novel Synthetic Methodologies for Enantioenriched Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For ethyl 3,3,3-trifluoro-2-methylpropanoate, the presence of a chiral center at the α-position necessitates the development of efficient and selective asymmetric synthetic methods.

Future research in this area will likely focus on several promising avenues. Biocatalysis , for instance, offers a green and highly selective approach to chiral molecules. nih.gov Research on the enzymatic resolution of related compounds, such as the lipase-catalyzed resolution of esters of the cyanohydrin precursor to (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, indicates the potential for biocatalytic routes. researchgate.net A notable example is the resolution of (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate using an esterase from Candida lipolytica, which yielded the (S)-ester with an enantiomeric excess of 99%. researchgate.net Further exploration of ene-reductases for the reduction of α-fluoroenoates could also provide a pathway to enantioenriched α-fluoroesters. chemrxiv.org The development of biocatalytic processes using engineered enzymes could offer scalable and environmentally benign routes to specific enantiomers of this compound. digitellinc.com

In addition to biocatalysis, asymmetric catalysis using chiral metal complexes or organocatalysts remains a critical area of investigation. nih.gov The development of methods for the asymmetric synthesis of α-(trifluoromethyl)-containing α-amino acids, often relying on the stereocontrolled addition to imines derived from esters of 3,3,3-trifluoropyruvic acid, provides a conceptual framework that could be adapted for the synthesis of this compound. researchgate.net Strategies involving iridium-catalyzed asymmetric allylation of α-trifluoromethyl aldimine esters have also shown promise for creating quaternary α-trifluoromethyl α-amino acids. rsc.org The challenge lies in adapting these methodologies to the specific substrate and achieving high yields and enantioselectivities. Future work should aim to develop catalysts that are not only highly selective but also robust and cost-effective.

Deeper Understanding of Structure-Reactivity Relationships in Fluorinated Systems

The trifluoromethyl group (CF3) significantly influences the electronic properties, conformation, and reactivity of a molecule. A deeper understanding of these effects in this compound is crucial for predicting its behavior and designing new applications.

Computational chemistry , particularly Density Functional Theory (DFT), will be an indispensable tool in this endeavor. mdpi.com DFT studies can provide valuable insights into the molecular properties of fluorinated esters under various conditions, such as the influence of an electric field on their bond lengths and ionization potentials. researchgate.net For instance, theoretical calculations on fluorinated graphene have been used to understand its thermal properties and its effects on the decomposition of nitrate (B79036) esters. mdpi.com Similar computational analyses of this compound could elucidate its conformational preferences, the stability of reactive intermediates, and the transition states of potential reactions. researchgate.net This knowledge can guide the design of more efficient synthetic routes and help in understanding its interactions in biological systems.

Experimental studies will also be vital to complement and validate computational predictions. Structure-reactivity relationship studies, similar to those conducted on electrophilic trifluoromethylthiolating reagents, can help in understanding how modifications to the molecular structure affect reactivity. nih.gov Phosphine-catalyzed Michael reactions of CF3-containing esters have been shown to be highly dependent on the nature of the phosphine, the alkene, and the acidity of the nucleophile, highlighting the nuanced reactivity of these systems. rsc.org A systematic investigation of the reaction of this compound with a variety of reagents will be necessary to build a comprehensive picture of its chemical behavior.

Advanced Mechanistic Studies of Biological Interactions

The introduction of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. nih.gov While the biological activity of this compound has not been extensively studied, its structural motifs suggest potential interactions with biological systems, particularly enzymes.

A key area of future research will be the investigation of this compound as a potential enzyme inhibitor . digitellinc.com The trifluoromethyl ketone moiety is a known mimic of the tetrahedral transition-state intermediate in the enzymatic hydrolysis of esters and amides, making α-fluorinated ketones effective inhibitors of serine proteases. beilstein-journals.org It is plausible that this compound or its derivatives could exhibit inhibitory activity against various hydrolases. Mechanistic studies could employ techniques like 19F NMR to follow the formation of enzyme-inhibitor complexes, as has been done for other fluorinated inhibitors. researchgate.net

Understanding the mode of action at a molecular level is a significant challenge. If this compound shows biological activity, detailed kinetic studies will be necessary to determine the type of inhibition (e.g., reversible, irreversible, competitive). nih.gov Furthermore, identifying the specific amino acid residues in the active site that interact with the inhibitor will be crucial. Such studies could pave the way for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Mitigation Strategies for Environmental Impact and Sustainable Fluorine Chemistry

The strength of the carbon-fluorine bond, while beneficial for metabolic stability, raises concerns about the environmental persistence of organofluorine compounds. ag.state.mn.us Many fluorinated substances are considered "forever chemicals" due to their resistance to degradation. rsc.orgnih.gov Therefore, a critical aspect of future research on this compound must be the assessment of its environmental fate and the development of strategies to mitigate any potential negative impacts.

Research into the biodegradation pathways of this compound is essential. While many fluorinated compounds are recalcitrant, some microorganisms have been shown to degrade them. nih.gov For example, the biodegradation of other esters like chlorimuron-ethyl (B22764) has been studied, revealing pathways such as the cleavage of the sulfonylurea bridge and de-esterification. nih.gov It is important to investigate whether similar microbial degradation pathways exist for this compound and to identify the resulting metabolites. One potential degradation product is trifluoroacetic acid (TFA), which is known to be persistent in the environment. unep.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.